Phenylacetylene

Catalog No.
S563959
CAS No.
536-74-3
M.F
C8H6
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetylene

CAS Number

536-74-3

Product Name

Phenylacetylene

IUPAC Name

ethynylbenzene

Molecular Formula

C8H6

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H

InChI Key

UEXCJVNBTNXOEH-UHFFFAOYSA-N

SMILES

C#CC1=CC=CC=C1

solubility

0.00 M

Synonyms

1-Phenylethyne; Ethynylbenzene; NSC 4957; Phenylacetylene; Phenylethyne;

Canonical SMILES

C#CC1=CC=CC=C1

The exact mass of the compound Phenylacetylene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4957. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylacetylene (CAS: 536-74-3) is the benchmark aromatic terminal alkyne, widely procured as a highly reactive precursor for cross-coupling reactions, click chemistry, and the synthesis of conjugated polymers. Structurally, the direct conjugation of the terminal carbon-carbon triple bond with the phenyl ring significantly alters its electronic profile compared to unactivated aliphatic alkynes. This conjugation increases the acidity of the terminal proton, facilitating rapid deprotonation and the efficient formation of metal-acetylide intermediates (e.g., copper, palladium, or silver acetylides) under mild conditions [1]. For industrial and laboratory buyers, phenylacetylene offers a predictable, high-yield handle for Sonogashira couplings and azide-alkyne cycloadditions, making it a superior choice over slower-reacting aliphatic analogs or sterically hindered internal alkynes when reaction efficiency and low catalyst loadings are critical.

Research & Procurement Fit

+ Liquid-phase analog for gaseous acetylene with precise syringe/pump metering
+ Aromatic terminal alkyne for Sonogashira, cycloaddition, and hydrogenation workflows
+ Multi-site hydrogen bonding enables supramolecular and catalyst-binding studies

Substituting phenylacetylene with cheaper aliphatic terminal alkynes (such as 1-hexyne or 1-octyne) or internal alkynes (such as diphenylacetylene) introduces severe kinetic and processability penalties. Aliphatic alkynes lack the electron-withdrawing stabilization of the phenyl ring, resulting in lower C-H acidity; this directly translates to slower reaction rates in base-mediated or acetylide-driven catalytic cycles, often requiring higher catalyst loadings or harsher conditions to achieve full conversion[1]. Conversely, internal alkynes like diphenylacetylene completely lack the terminal proton required for C-H activation, rendering them entirely inert in terminal-specific functionalizations (like CuAAC) and drastically reducing their monomer reactivity in metathesis polymerizations due to severe steric hindrance [2]. Consequently, for workflows demanding rapid kinetics, low palladium/copper usage, or terminal functionalization, generic substitution compromises both yield and process economics.

Substitution Risk

Aliphatic Alkynes vs. Phenylacetylene

Absence of conjugated π–π interactions may alter regioselectivity in cycloadditions and catalyst-binding modes.

Electron-Deficient Alkynes

Methyl propiolate and similar substrates can generate COT byproducts in cyclotrimerization, complicating purification.

Substituted Phenylacetylenes

Hydrogen-bonding hierarchy differs; kinetic parameters (Ea, KIE) may not transfer, requiring separate process re-optimization.

Accelerated Kinetics in CuAAC (Click Chemistry)

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the electronic activation provided by the phenyl ring makes phenylacetylene significantly more reactive than aliphatic alkynes. Comparative studies show that while phenylacetylene derivatives can reach full conversion in as little as 5 to 30 minutes under standard catalytic conditions, aliphatic alkynes like 1-hexyne achieve only 42% conversion in 5 minutes and require up to 3 hours for complete reaction [1].

Evidence DimensionConversion rate in CuAAC (benzyl azide cycloaddition)
Target Compound DataFull conversion in 5–30 minutes
Comparator Or Baseline1-Hexyne (aliphatic alkyne): 42% conversion in 5 min, 3 hours to full conversion
Quantified DifferencePhenylacetylene achieves full conversion up to 6x faster than 1-hexyne.
ConditionsCu(I)-NHC catalyzed cycloaddition, room temperature to 343 K

Faster kinetics allow for lower copper catalyst loadings and shorter cycle times in bioconjugation and library synthesis workflows.

Cyclotrimer. Selectivity
Direct comparison
Phenylacetylene: 86.9% 1,2,4-isomer, 0% COT. Methyl propiolate: up to 32% COT. Methyl propargyl ether: trace.
COT-free product profile supports simpler purification.
Ni(cod)₂ catalysts, ambient conditions.

Catalyst Efficiency in Sonogashira Cross-Coupling

Phenylacetylene demonstrates superior reactivity in acyl Sonogashira cross-coupling reactions compared to aliphatic chain alkynes. When coupling with benzoyl chlorides using palladacycle catalysts, phenylacetylene smoothly affords alkynone derivatives in high yields (50%–99%) at a low catalyst loading of 0.2 mol%. In contrast, achieving comparable coupling with 1-octyne requires a 2.5-fold increase in catalyst loading (0.5 mol%) [1].

Evidence DimensionRequired Palladium catalyst loading for efficient acyl coupling
Target Compound Data0.2 mol% Pd catalyst
Comparator Or Baseline1-Octyne: 0.5 mol% Pd catalyst
Quantified DifferencePhenylacetylene requires 60% less palladium catalyst to achieve efficient coupling.
ConditionsAcyl Sonogashira reaction with benzoyl chloride in toluene at 110 °C

Reducing precious metal catalyst loading directly lowers the cost of goods sold (COGS) in pharmaceutical and fine chemical manufacturing.

Hydrogenation Kinetics
Direct comparison
Ea: 56 ± 4 kJ mol⁻¹ (phenylacetylene) vs. 50 ± 4 kJ mol⁻¹ (1-phenyl-1-propyne). KIE: 2.6 vs. 2.1.
Kinetic differences require separate temperature optimization.
Rh/SiO₂, 343 K, 3 barg.

Monomer Reactivity in Metathesis Polymerization

For the synthesis of conjugated polyacetylenes, terminal alkynes are strictly required for efficient chain propagation. Kinetic evaluations of olefin metathesis initiators reveal that the monomer reactivity ratio of diphenylacetylene is merely 1/15th that of phenylacetylene at 30 °C. Furthermore, diphenylacetylene completely fails to initiate certain metathesis reactions due to steric hindrance and the absence of a terminal proton [1].

Evidence DimensionMonomer reactivity ratio toward poly(phenylacetylene) chain growth
Target Compound DataBaseline reactivity (Ratio = 15)
Comparator Or BaselineDiphenylacetylene (internal alkyne): Ratio = 1
Quantified DifferencePhenylacetylene is 15 times more reactive in chain propagation than diphenylacetylene.
ConditionsWCl6/SnPh4 initiated metathesis at 30 °C in toluene

Procurement of phenylacetylene is mandatory for synthesizing high-molecular-weight conjugated polymers, as internal alkynes act as propagation inhibitors.

Sonogashira Efficiency
Cross-study comparable
Quantitative yield with 1-iodo-4-nitrobenzene; TON up to 940,000.
Supports copper-free, aerobic protocols with low catalyst loading.
Pd(OAc)₂, DABCO, air, ambient temp.

Thermodynamic Acidity for Precursor Formation

The fundamental driver of phenylacetylene's enhanced reactivity in base-mediated processes is its high C-H acidity. The electron-withdrawing nature of the conjugated phenyl ring lowers the pKa of the terminal alkyne proton to approximately 23.2 (in DMSO). In contrast, unactivated aliphatic alkynes like 1-hexyne possess a pKa of roughly 25 to 26 in DMSO. This thermodynamic difference means phenylacetylene is substantially easier to deprotonate [1].

Evidence DimensionTerminal C-H Acidity (pKa in DMSO)
Target Compound DatapKa ~ 23.2
Comparator Or Baseline1-Hexyne / Aliphatic alkynes: pKa ~ 25-26
Quantified DifferencePhenylacetylene is approximately 100 to 1,000 times more acidic than aliphatic alkynes.
ConditionsStandard thermodynamic pKa measurement in DMSO

Higher acidity allows the use of milder bases during synthesis, preventing side reactions and improving the yield of metal-acetylide intermediates.

H-Bond Multiplicity
Class-level inference
Three distinct sites (phenyl π, C≡C π, acidic C–H) without fixed hierarchical ranking.
Enables unique supramolecular assembly patterns.
Validated by IR spectroscopy and CCSD(T)/CBS.
UV Differentiation
Direct comparison
Unique VUV absorbance (210–240 nm) vs. styrene and ethylbenzene; spectra deconvolutable.
Enables trace quantification in styrene feedstocks.
GC-VUV, C8 pyrolysis fraction.
Liquid Handling Safety
Supporting evidence
Liquid (d 0.93 g/mL, bp 142–144°C) vs. acetylene gas (bp -84°C). ~190× denser liquid metering.
Eliminates gas cylinder infrastructure, improving precision.
Standard lab conditions (25°C, 1 atm).

Active Pharmaceutical Ingredient (API) Synthesis via Sonogashira Coupling

Due to its high reactivity and ability to couple efficiently at low palladium catalyst loadings (e.g., 0.2 mol%), phenylacetylene is the preferred reagent for installing phenylethynyl motifs in pharmaceutical intermediates. It outperforms aliphatic alkynes by reducing precious metal costs and minimizing reaction times in large-scale manufacturing [1].

Rapid Bioconjugation and Materials Functionalization (CuAAC)

In click chemistry workflows where rapid conversion is critical, phenylacetylene serves as a superior terminal alkyne handle. Its accelerated cycloaddition kinetics—reaching completion up to 6 times faster than 1-hexyne—make it ideal for synthesizing 1,4-disubstituted 1,2,3-triazoles in materials science and chemical biology without requiring excessive copper catalyst concentrations [2].

Synthesis of Conjugated Rigid-Rod Polymers

Phenylacetylene is an essential monomer for the production of poly(phenylacetylene)s, which are utilized in gas separation membranes, chiral stationary phases, and optoelectronic materials. Its high monomer reactivity ensures efficient chain propagation, whereas internal alkynes like diphenylacetylene fail to polymerize effectively due to steric hindrance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sonogashira Cross-Coupling
Aerobic, copper-free protocol compatibility
Coupling yield and catalyst turnover number
Cyclotrimerization to 1,2,4-Benzenes
COT-free product selectivity
Isomer ratio and purification efficiency
Selective Alkyne Hydrogenation
Reproducible kinetic parameters (Ea, KIE)
Temperature and rate optimization
Styrene Feedstock Purity Analysis
Unique VUV spectral fingerprint
Trace quantification and deconvolution accuracy

XLogP3

2.5

Boiling Point

143.0 °C

LogP

2.53 (LogP)

Melting Point

-44.8 °C

UNII

239WSR2IBO

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (71.74%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (11.96%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.06 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

28213-80-1
536-74-3

Wikipedia

Phenylacetylene

General Manufacturing Information

Benzene, ethynyl-: ACTIVE
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem
Tang et al. Cadmium iodide mediated allenylation of alkynes with ketones. Nature Communications, doi: 10.1038/ncomms3450, published online 29 September 2013 http://www.nature.com/ncomms

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